2-Methoxy-4-(methylsulfanyl)aniline hydrochloride 2-Methoxy-4-(methylsulfanyl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1657-82-5
VCID: VC3092913
InChI: InChI=1S/C8H11NOS.ClH/c1-10-8-5-6(11-2)3-4-7(8)9;/h3-5H,9H2,1-2H3;1H
SMILES: COC1=C(C=CC(=C1)SC)N.Cl
Molecular Formula: C8H12ClNOS
Molecular Weight: 205.71 g/mol

2-Methoxy-4-(methylsulfanyl)aniline hydrochloride

CAS No.: 1657-82-5

Cat. No.: VC3092913

Molecular Formula: C8H12ClNOS

Molecular Weight: 205.71 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4-(methylsulfanyl)aniline hydrochloride - 1657-82-5

Specification

CAS No. 1657-82-5
Molecular Formula C8H12ClNOS
Molecular Weight 205.71 g/mol
IUPAC Name 2-methoxy-4-methylsulfanylaniline;hydrochloride
Standard InChI InChI=1S/C8H11NOS.ClH/c1-10-8-5-6(11-2)3-4-7(8)9;/h3-5H,9H2,1-2H3;1H
Standard InChI Key MFSQQZUMFMDTAP-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)SC)N.Cl
Canonical SMILES COC1=C(C=CC(=C1)SC)N.Cl

Introduction

Chemical Identity and Properties

Chemical Structure and Identification

2-Methoxy-4-(methylsulfanyl)aniline hydrochloride is an aromatic amine with the chemical formula C8H12ClNOS . The compound is identified by several key identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 2-Methoxy-4-(methylsulfanyl)aniline Hydrochloride

ParameterValue
CAS Number1657-82-5
Molecular Weight205.71 g/mol
IUPAC Name2-methoxy-4-methylsulfanylaniline; hydrochloride
PubChem CID86182157
MDL NumberMFCD22054917

The parent compound (without the hydrochloride) has a molecular weight of 169.25 g/mol and is registered under PubChem CID 15153297 .

Structural Features and Chemical Reactivity

Functional Group Analysis

The chemical structure of 2-Methoxy-4-(methylsulfanyl)aniline hydrochloride contains three primary functional groups that determine its chemical behavior:

  • The methoxy group (-OCH3) at the 2-position, which contributes electron density to the aromatic ring through resonance

  • The methylsulfanyl group (-SCH3) at the 4-position, which also acts as an electron-donating group

  • The amino group (-NH2), which is protonated in the hydrochloride form

These functional groups collectively influence the compound's reactivity, making it particularly interesting for organic synthesis applications.

Synthesis and Preparation

Synthetic Routes

Applications and Research Implications

Known Applications

  • An intermediate in the synthesis of pharmaceutical compounds, particularly those with potential cardiotonic properties

  • A building block in the synthesis of more complex molecules for various applications

  • A research chemical for studying the properties and reactions of substituted aromatic amines

SupplierQuantityPrice (USD)
TRC (M543473)50 mg$155
AK Scientific (2364EA)500 mg$546
AK Scientific (2364EA)1 g$696

These prices indicate that the compound is relatively expensive, which is typical for specialty research chemicals with limited production scale .

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